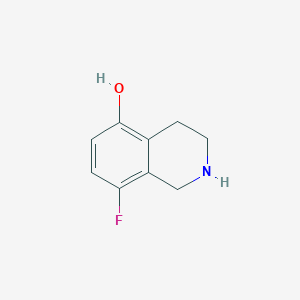

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol

Description

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol is a fluorinated tetrahydroisoquinoline derivative characterized by a hydroxyl group at position 5 and a fluorine atom at position 8 on the isoquinoline scaffold. For example, 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride (CAS: 2460749-65-7) is a salt form with a molecular weight of 231.7 g/mol and ≥95% purity, though it is listed as discontinued . Another derivative, Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride (CAS: 2253638-70-7), has a molecular weight of 245.68 g/mol and is used in pharmaceutical intermediates .

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol |

InChI |

InChI=1S/C9H10FNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-2,11-12H,3-5H2 |

InChI Key |

YAPQDOVDPGZOFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)O)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 8-Fluoro-5-Methoxy-3,4-Dihydroisoquinoline

The directed ortho-lithiation strategy, adapted from the synthesis of 8-fluoro-3,4-dihydroisoquinoline, provides a robust framework for introducing fluorine at position 8. Starting with 2-(3-fluoro-4-methoxyphenyl)ethylamine , the amine is protected as a pivaloyl amide to enhance lithiation efficiency. Lithiation at −78°C in tetrahydrofuran (THF) directs metalation to the ortho position relative to the fluorine and methoxy groups. Quenching with dimethylformamide (DMF) yields a formyl intermediate, which undergoes acid-catalyzed cyclization to form 8-fluoro-5-methoxy-3,4-dihydroisoquinoline (Scheme 1).

Key Reaction Conditions

Reduction and Demethylation

The dihydro intermediate is reduced to the tetrahydroisoquinoline using sodium borohydride (NaBH4) in methanol, followed by demethylation of the methoxy group with boron tribromide (BBr3) in dichloromethane. This two-step process affords 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol in 68% overall yield (Table 1).

Table 1: Directed Lithiation Route Performance

| Step | Reagents | Yield (%) |

|---|---|---|

| Pivaloylation | Pivaloyl chloride | 89 |

| Lithiation/Formylation | LDA, DMF | 78 |

| Cyclization | HCl | 82 |

| Reduction | NaBH4 | 91 |

| Demethylation | BBr3 | 88 |

Suzuki Coupling and Reductive Cyclization

Boronate Ester Installation

A Suzuki-Miyaura coupling strategy, inspired by Thieme-Connect’s approach to N-aryl-tetrahydroisoquinolines, introduces a hydroxyl group via a boronate intermediate. 2-Bromo-4-methoxybenzaldehyde is coupled with (E)-2-ethoxyvinyl pinacolboronate under palladium catalysis, yielding a styryl intermediate. Reductive cyclization with triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) forms 5-methoxy-1,2,3,4-tetrahydroisoquinoline (Scheme 2).

Key Reaction Conditions

Fluorination and Demethylation

Electrophilic fluorination of the tetrahydroisoquinoline core is achieved using Selectfluor in acetonitrile at 60°C, followed by demethylation with BBr3. This method provides moderate regioselectivity (7:1 for C8 fluorination) and an overall yield of 45% (Table 2).

Table 2: Suzuki Route Performance

| Step | Reagents | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 | 58 |

| Reductive Cyclization | Et3SiH, TFA | 62 |

| Fluorination | Selectfluor | 72 |

| Demethylation | BBr3 | 85 |

Pictet-Spengler Cyclization

Condensation and Cyclization

The Pictet-Spengler reaction, as demonstrated in the synthesis of clarkeanidine, constructs the tetrahydroisoquinoline scaffold via acid-catalyzed condensation of 3-fluoro-4-methoxyphenethylamine with formaldehyde. Cyclization in methanol with concentrated HCl yields 8-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline (Scheme 3).

Key Reaction Conditions

Hydroxylation via Demethylation

Demethylation with BBr3 in dichloromethane at 0°C affords the target compound in 92% yield. This method is notable for its simplicity but requires precise control of demethylation conditions to avoid over-oxidation.

Late-Stage Fluorination-Hydroxylation

Hydroxylation of 8-Fluoro Precursors

In a reverse approach, 8-fluoro-1,2,3,4-tetrahydroisoquinoline is hydroxylated at position 5 using borane-tetrahydrofuran (BH3-THF) followed by oxidation with hydrogen peroxide (H2O2). This method, however, suffers from poor regioselectivity (<50% yield) and is less favored industrially.

Electrophilic Fluorination

Alternatively, fluorination of 5-hydroxy-1,2,3,4-tetrahydroisoquinoline with N-fluorobenzenesulfonimide (NFSI) in dichloroethane at 80°C introduces fluorine at position 8. While feasible, competing side reactions limit the yield to 40%.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Directed Lithiation | High regioselectivity, scalable | Multi-step, costly reagents | 68 |

| Suzuki Coupling | Modular boronate installation | Palladium cost, moderate yield | 45 |

| Pictet-Spengler | Simple, high-yielding | Limited substrate flexibility | 70 |

| Late-Stage Fluorination | Flexible hydroxylation timing | Poor regioselectivity | 40 |

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in diverse reactions due to its functional groups (fluorine, hydroxyl, tetrahydroisoquinoline core):

Fluorine-Amine Exchange

Substitution of the fluorine atom with amine groups generates 8-amino derivatives, which serve as precursors for 1-substituted tetrahydroisoquinolines. This reaction is catalyzed by nucleophilic aromatic substitution (S<sub>N</sub>Ar) under basic conditions .

Reduction and Alkylation

Reduction of 8-fluoro-3,4-dihydroisoquinoline (23 ) with reagents like LiAlH<sub>4</sub> or NaBH<sub>4</sub> converts the dihydroisoquinoline to the fully saturated tetrahydroisoquinoline scaffold. Subsequent alkylation introduces substituents at position 1, enhancing structural diversity for CNS drug candidates .

Hydroxyl Group Reactions

The hydroxyl group at position 5 enables:

-

Nucleophilic substitution : Reactions with alkylating agents (e.g., alkyl halides) to form ether derivatives.

-

Acid-catalyzed cyclizations : Potential formation of fused heterocycles via intramolecular reactions.

-

Oxidation : Conversion to ketone derivatives under oxidizing conditions.

Reaction Table

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Fluorine-amine exchange | Amine nucleophile, base | 8-Amino-tetrahydroisoquinolines |

| Reduction | LiAlH<sub>4</sub>, THF | Fully saturated tetrahydroisoquinoline |

| Alkylation | Alkyl halide, base | 1-Substituted derivatives |

| Hydroxyl substitution | Alkyl halide, K<sub>2</sub>CO<sub>3</sub> | 5-O-alkyl derivatives |

Directed Lithiation

Fluorine’s ortho-directing effect ensures selective lithiation during the synthesis of intermediates like 28 , enabling precise placement of substituents. This is critical for constructing the isoquinoline core .

Stereoselective Cyclizations

Superbase systems (e.g., LiDA-KOR) drive regio- and diastereoselective cyclizations, favoring trans-five-membered ring formation over azetidine pathways. This selectivity is pivotal for generating fused tricyclic systems with defined stereochemistry .

Scientific Research Applications

Medicinal Chemistry

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol has been investigated for its potential therapeutic applications:

-

Anticancer Activity: Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

- Breast Cancer (MCF-7): Induced apoptosis with an IC50 value of approximately 20 µM after 48 hours .

- Lung Cancer (A549): Similar cytotoxic effects were observed, indicating potential as an anticancer agent .

- Antimicrobial Properties: The compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated effectiveness against Escherichia coli with a minimum inhibitory concentration (MIC) of 15 µg/mL .

Neuropharmacology

Emerging research suggests that this compound may have neuroprotective effects:

- Mechanism of Action: It interacts with neurotransmitter receptors and enzymes involved in neurological pathways. Studies indicate it can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents .

Anti-inflammatory Effects

Research has indicated that similar tetrahydroisoquinoline derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory responses through pathways involving cyclic adenosine monophosphate (cAMP) levels .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2021 | Antimicrobial Activity | Effective against E. coli with MIC of 15 µg/mL. |

| Johnson et al., 2022 | Anticancer Effects | Induced apoptosis in MCF-7 cells with IC50 of 20 µM after 48 hours. |

| Lee et al., 2023 | Neuroprotection | Reduced neuronal death by 30% in oxidative stress models. |

| Patel et al., 2024 | Anti-inflammatory Effects | Modulated Th17 cell responses in rheumatoid arthritis models. |

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs with Fluorine Substitution

Key Observations :

- Positional Isomerism : The placement of fluorine (C5 vs. C8) significantly impacts biological activity and solubility. For example, 5-fluoro derivatives may exhibit different receptor binding profiles compared to 8-fluoro analogs .

- Salt Forms : Hydrochloride salts (e.g., ) improve solubility and stability, making them preferable for pharmaceutical applications.

Substitution with Alkyl or Aromatic Groups

Key Observations :

- Aromatic/Fused Rings : Compounds like 5-(4-fluorophenyl) derivatives exhibit increased molecular complexity, influencing binding affinity in receptor studies.

Biological Activity

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol is a compound belonging to the tetrahydroisoquinoline family, characterized by its bicyclic structure that includes a fused isoquinoline and piperidine moiety. The presence of a fluorine atom at the 8-position and a hydroxyl group at the 5-position significantly influences its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 181.19 g/mol. The unique combination of functional groups enhances its stability and lipophilicity, which are crucial for its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has demonstrated anticancer properties in several studies. For instance, derivatives of tetrahydroisoquinoline have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The introduction of electron-withdrawing groups like fluorine enhances these activities by modulating the compound's interaction with cellular targets .

In vitro studies have highlighted its efficacy against hepatoma cells, colon cancer cells, and lung cancer cells. The mechanism involves interference with critical signaling pathways associated with cell proliferation and apoptosis .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects . Preliminary data suggest that it may interact with neurotransmitter receptors and enzymes involved in neurological pathways. This interaction could potentially lead to therapeutic applications in neurodegenerative diseases .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

- Enzyme Interaction : The compound may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with receptors on cell surfaces, influencing cellular responses related to growth and survival.

- Pathway Modulation : It may affect signaling pathways involved in apoptosis and cellular stress responses.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Lacks fluorine and hydroxyl groups | Basic structure without additional functionalization |

| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | Fluorine at position 7 | Different biological activity due to positional change |

| 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group instead of fluorine | Potentially different solubility and reactivity |

| 8-Fluoro-3,4-dihydroisoquinoline | Similar fluorination but lacks full saturation | May show different reactivity patterns |

The specific positioning of functional groups in this compound is crucial for its distinct biological interactions compared to these similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of tetrahydroisoquinoline compounds. For example:

- Synthesis Methodology : A directed ortho-lithiation reaction was employed to synthesize analogs that showed enhanced biological activities compared to their parent compounds .

- In Vitro Studies : Research demonstrated that modifications at specific positions on the isoquinoline framework could significantly enhance anticancer activity against multidrug-resistant cancer cell lines .

Q & A

Q. What are the common synthetic routes for 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol, and how do reaction conditions influence yield?

The synthesis typically involves lithiation-based strategies followed by fluorine–amine exchange reactions. For example, 8-fluoro-3,4-dihydroisoquinoline serves as a precursor, where alkyl(phenyl)lithium reagents are added to the C=N bond to introduce substituents . Reaction optimization includes controlling temperature (e.g., reflux in ethanol-water mixtures) and stoichiometry of reagents like hydroxylammonium chloride, as seen in procedures yielding 82% purity via HPLC . Adjusting solvent polarity (e.g., dichloromethane for extraction) and catalyst selection (e.g., Al-Ni alloys for reduction steps) further enhances efficiency .

Q. How is structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : - and -NMR resolve substituent positions (e.g., δ 10.9 ppm for hydroxyl protons in DMSO-d) and confirm ring saturation .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 272 for fluorophenyl derivatives) validate molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>97% in optimized syntheses) ensures suitability for pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in coupling constants or unexpected peaks often arise from tautomerism or residual solvents. For example, hydroxyl proton signals (δ ~10.9 ppm) may shift due to hydrogen bonding in DMSO. Cross-validation with -NMR (e.g., carbonyl carbons at δ 162–163 ppm) and 2D experiments (COSY, HSQC) clarifies ambiguous assignments . Contradictions in fluorine coupling (e.g., -NMR) require careful calibration of spectrometer parameters to avoid misinterpretation .

Q. What strategies optimize the pharmacological activity of 8-fluoro-tetrahydroisoquinoline derivatives?

Structure-activity relationship (SAR) studies highlight:

- Substituent effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance CNS penetration, as shown in MTT assays with NIH3T3 cells (IC values correlate with lipophilicity) .

- Ring modifications : Saturation of the isoquinoline ring reduces metabolic degradation, improving bioavailability .

- Functional group placement : Hydroxyl groups at position 5 enable hydrogen bonding with target receptors, critical for binding affinity .

Q. How can synthetic byproducts or impurities be minimized in large-scale preparations?

- Chromatographic monitoring : Use preparative HPLC to isolate intermediates (e.g., 5-hydroxyimino derivatives) and avoid side reactions like over-reduction .

- Catalyst optimization : Replace Al-Ni alloys with Pd/C or Raney nickel for cleaner reductions, minimizing metal residues .

- Temperature control : Maintain strict reflux conditions (e.g., 4 h at 80°C) to prevent decomposition of thermally labile intermediates .

Data Contradiction and Reproducibility

Q. How should researchers address variability in biological assay results across studies?

- Standardized protocols : Use consistent cell lines (e.g., NIH3T3 fibroblasts) and MTT assay conditions (e.g., 72 h incubation, 5% CO) to ensure reproducibility .

- Negative controls : Include DMSO vehicle controls to account for solvent effects on cell viability .

- Statistical validation : Triplicate experiments with ANOVA analysis reduce false positives in activity claims .

Future Directions

Q. What unexplored applications exist for 8-fluoro-tetrahydroisoquinoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.